molecular formula C21H38ClP B13137986 Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride CAS No. 73790-44-0

Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride

Cat. No.: B13137986
CAS No.: 73790-44-0
M. Wt: 357.0 g/mol
InChI Key: QNLYPUWNUUWWCD-UHFFFAOYSA-M
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Description

Tributyl(2,4-dimethylbenzyl)phosphonium chloride is a quaternary phosphonium salt with the molecular formula C26H56ClP. This compound is known for its applications in various chemical processes due to its unique properties, including its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(2,4-dimethylbenzyl)phosphonium chloride typically involves the reaction of tributylphosphine with 2,4-dimethylbenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture to ensure complete conversion to the desired product .

Industrial Production Methods

In industrial settings, the production of tributyl(2,4-dimethylbenzyl)phosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,4-dimethylbenzyl)phosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the reagents and conditions used .

Scientific Research Applications

Tributyl(2,4-dimethylbenzyl)phosphonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(2,4-dimethylbenzyl)phosphonium chloride involves its ability to interact with biological membranes and disrupt microbial cell walls. The compound targets the lipid bilayer, leading to increased permeability and eventual cell lysis. In chemical reactions, its role as a phase-transfer catalyst involves facilitating the transfer of reactants between different phases, thereby increasing reaction rates and yields .

Comparison with Similar Compounds

Similar Compounds

  • Tributyltetradecylphosphonium chloride
  • Triphenylphosphonium chloride
  • Tetrabutylphosphonium chloride

Uniqueness

Tributyl(2,4-dimethylbenzyl)phosphonium chloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonium salts. Its 2,4-dimethylbenzyl group provides steric hindrance, enhancing its stability and making it less prone to degradation under harsh conditions .

Properties

CAS No.

73790-44-0

Molecular Formula

C21H38ClP

Molecular Weight

357.0 g/mol

IUPAC Name

tributyl-[(2,4-dimethylphenyl)methyl]phosphanium;chloride

InChI

InChI=1S/C21H38P.ClH/c1-6-9-14-22(15-10-7-2,16-11-8-3)18-21-13-12-19(4)17-20(21)5;/h12-13,17H,6-11,14-16,18H2,1-5H3;1H/q+1;/p-1

InChI Key

QNLYPUWNUUWWCD-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)C)C.[Cl-]

Origin of Product

United States

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